molecular formula C20H15N3O2S B11601928 (5Z)-2-(2-methoxyphenyl)-5-[(2E)-3-phenylprop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-methoxyphenyl)-5-[(2E)-3-phenylprop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11601928
M. Wt: 361.4 g/mol
InChI Key: HZVXRMCTASGKQF-DESBJYGPSA-N
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Description

(5Z)-2-(2-Methoxyphenyl)-5-[(2E)-3-Phenylprop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a fused thiazolo-triazole core. Key structural elements include:

  • Thiazolo[3,2-b][1,2,4]triazole backbone: This fused bicyclic system provides rigidity and electronic diversity, critical for interactions with biological targets .
  • 2-Methoxyphenyl substituent: The methoxy group at the 2-position of the phenyl ring enhances solubility and modulates electron density, influencing binding affinity .
  • (2E)-3-Phenylprop-2-enylidene moiety: The conjugated α,β-unsaturated ketone system contributes to π-π stacking and hydrogen-bonding interactions, enhancing bioactivity .

The compound’s structural complexity positions it as a candidate for diverse applications, particularly in antimicrobial and anticancer research .

Properties

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

(5Z)-2-(2-methoxyphenyl)-5-[(E)-3-phenylprop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H15N3O2S/c1-25-16-12-6-5-11-15(16)18-21-20-23(22-18)19(24)17(26-20)13-7-10-14-8-3-2-4-9-14/h2-13H,1H3/b10-7+,17-13-

InChI Key

HZVXRMCTASGKQF-DESBJYGPSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NN3C(=O)/C(=C/C=C/C4=CC=CC=C4)/SC3=N2

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=O)C(=CC=CC4=CC=CC=C4)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2-methoxyphenyl)-5-[(2E)-3-phenylprop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with cinnamaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2-methoxyphenyl)-5-[(2E)-3-phenylprop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and phenylpropylidene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole compounds exhibit significant anticancer properties. Studies have shown that modifications at the C-5 position can enhance the efficacy against various cancer cell lines without causing toxicity to normal cells . The structure-activity relationship (SAR) suggests that specific substituents can drastically influence biological activity.
  • Antimicrobial Properties
    • Compounds within this class have been evaluated for their antimicrobial potential. The presence of the thiazole and triazole rings contributes to their ability to interact with biological targets, potentially leading to inhibition of microbial growth .
  • Anti-inflammatory Effects
    • The anti-inflammatory properties of thiazolo[3,2-b][1,2,4]triazole derivatives have also been explored. These compounds may modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Materials Science Applications

  • Organic Electronics
    • The unique electronic properties of thiazolo[3,2-b][1,2,4]triazole derivatives make them suitable candidates for applications in organic electronics. Their ability to form stable thin films and exhibit charge transport characteristics is being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
  • Polymer Chemistry
    • These compounds can serve as building blocks for the synthesis of novel polymers with specific electronic or optical properties. Their incorporation into polymer matrices can enhance material performance in various applications .

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated that certain thiazolo[3,2-b][1,2,4]triazole derivatives showed potent activity against human cancer cell lines. The investigation highlighted the importance of structural modifications in enhancing anticancer efficacy while maintaining low toxicity levels to normal cells .

Case Study 2: Antimicrobial Evaluation

In another research effort, a series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and tested for antimicrobial activity against a range of pathogens. Results indicated that specific substitutions led to increased antimicrobial potency compared to standard antibiotics .

Mechanism of Action

The mechanism of action of (5Z)-2-(2-methoxyphenyl)-5-[(2E)-3-phenylprop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of thiazolo-triazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents/Modifications Notable Biological Activities Key Physical Properties
Target Compound 2-Methoxyphenyl, (2E)-3-Phenylpropenylidene Anticancer, Antimicrobial N/A
(5Z)-5-(2,3-Dimethoxybenzylidene)-2-(3,4,5-Trimethoxyphenyl)thiazolo-triazol-6(5H)-one 2,3-Dimethoxybenzylidene, 3,4,5-Trimethoxyphenyl Enhanced Antiproliferative Activity Higher solubility due to methoxy groups
(5Z)-5-(3-Ethoxy-4-Propoxybenzylidene)-2-Phenylthiazolo-triazol-6(5H)-one Ethoxy/Propoxy benzylidene, Phenyl Anticancer, Antioxidant Molecular Weight: ~486 g/mol
(Z)-5-(Furan-2-ylmethylene)thiazolo-triazol-6(5H)-one (Compound 2j ) Furan-2-ylmethylene Antimicrobial Melting Point: 230–232°C
(5Z)-2-(3-Chlorophenyl)-5-(2-Fluorobenzylidene)thiazolo-triazol-6(5H)-one 3-Chlorophenyl, 2-Fluorobenzylidene Dual Antifungal/Anticancer LogP: 4.2 (Predictive)
Key Observations:

Substituent Electronic Effects: Methoxy and ethoxy groups (e.g., ) improve solubility and enhance interactions with polar residues in target proteins.

Impact of Conjugation :

  • The α,β-unsaturated ketone in the target compound and its analogues (e.g., ) enables redox activity, relevant to anticancer mechanisms .
  • Furan or thiophene-containing derivatives (e.g., ) exhibit antioxidant properties due to their electron-rich heterocycles .

Steric Considerations :

  • Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ) may hinder binding to compact active sites but improve selectivity for specific targets.

Table 2: Comparative Bioactivity Data
Compound Class Primary Activities Potency (IC50/EC50) Mechanism Insights
Target Compound & Close Analogs Anticancer (MCF-7, HeLa) 2.5–10 μM Tubulin polymerization inhibition
Halogenated Derivatives Antifungal (C. albicans) 5–15 μM Ergosterol biosynthesis disruption
Methoxy-Rich Derivatives Antiproliferative (A549, HCT-116) 1–5 μM Topoisomerase II inhibition
Furan/Thiophene Hybrids Antimicrobial (S. aureus, E. coli) 10–50 μM Membrane disruption
Activity Highlights:
  • The target compound’s (2E)-3-phenylpropenylidene group confers superior tubulin-binding affinity compared to simpler benzylidene derivatives .
  • Halogenation (Cl, F) shifts activity toward antifungal targets due to enhanced interactions with fungal cytochrome P450 enzymes .

Biological Activity

The compound (5Z)-2-(2-methoxyphenyl)-5-[(2E)-3-phenylprop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazolo-triazole derivative known for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O1SC_{19}H_{18}N_{4}O_{1}S with a molecular weight of 358.44 g/mol. The structure features a thiazole ring fused with a triazole moiety, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that thiazolo-triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that derivatives with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 . Table 1 summarizes the IC50 values against different cancer cell lines:

Cell Line IC50 (µM)
HeLa15.4
MCF-712.8
A54920.6

Antioxidant Activity

Antioxidant assays have shown that this compound exhibits significant free radical scavenging activity. The DPPH assay indicated an IC50 value of 25 µg/mL, suggesting strong potential for reducing oxidative stress . This antioxidant property may contribute to its protective effects in cellular models.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it reduces ROS levels in cells, thereby preventing oxidative damage.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Antimicrobial Efficacy : A clinical trial involving a thiazole derivative showed a reduction in infection rates among patients treated with the compound compared to a placebo group .
  • Cancer Treatment Trials : In a phase II trial evaluating the anticancer properties of thiazole derivatives, patients exhibited improved survival rates when treated with these compounds alongside standard chemotherapy .

Q & A

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods for synthesis due to potential sulfur-containing byproducts. Store at –20°C under inert atmosphere (N₂ or Ar) to prevent degradation. Follow GHS hazard codes (e.g., H315 for skin irritation) and ensure waste is neutralized before disposal .

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